(+)-Stiripentol

説明

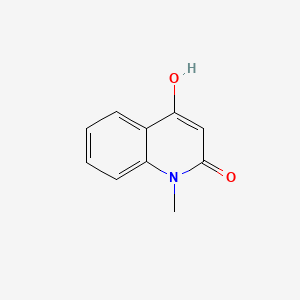

(+)-Stiripentol is a synthetic anticonvulsant drug that is used in the treatment of severe forms of epilepsy, particularly Dravet Syndrome. It has been approved for use in the European Union, Canada, and other countries. In the United States, it is currently undergoing clinical trials. (+)-Stiripentol is a chiral molecule, meaning it has two distinct forms, (+)-stiripentol and (-)-stiripentol, that are mirror images of each other. The (+)-stiripentol form is the active form of the drug and is the form that is used in clinical practice.

科学的研究の応用

Efficacy in Children with Epilepsy : Stiripentol is effective as an add-on therapy in children with epilepsy. It inhibits cytochrome P450, resulting in increased plasma concentrations of other antiepileptic drugs (AEDs) (Pérez et al., 1999).

Enhancing GABAA-Receptor Channels : Stiripentol enhances the duration of opening of GABAA-receptor channels, suggesting anticonvulsive effects of its own, in addition to its role in improving the efficacy of other AEDs (Quilichini et al., 2006).

Greater Anticonvulsant Properties in Immature Brains : The drug exhibits higher anticonvulsant properties in the immature brain compared to the mature rat brain, potentially due to its direct action on GABAA receptors containing an α3 subunit (Auvin et al., 2013).

Effectiveness in Severe Myoclonic Epilepsy in Infancy : A randomized, placebo-controlled trial demonstrated Stiripentol's effectiveness in reducing seizure frequency in children with severe myoclonic epilepsy in infancy (SMEI) when combined with clobazam and valproate (Chiron et al., 2000).

Modulation of GABAA Receptors : Stiripentol increases the activity of GABAA receptors, showing a subunit-dependent positive modulation, which might explain its greater clinical efficacy in childhood-onset epilepsies (Fisher, 2011).

Pharmacokinetics and Tolerance Development : The pharmacokinetics of stiripentol, including the development of tolerance to its anticonvulsant effect, has been studied, highlighting the importance of stereoselective pharmacokinetics in anticonvulsant efficacy (Arends et al., 1994).

Potential Against Calcium Oxalate Nephrolithiasis and Ethylene Glycol Poisoning : Stiripentol showed protective effects against calcium oxalate crystal deposits in the kidneys, suggesting potential use beyond epilepsy treatment (Le Dudal et al., 2019).

Diverse Mechanisms of Action in Epilepsy Management : The drug's mechanisms include effects on the GABA-A receptor and inhibition of lactate dehydrogenase, with evidence of efficacy most robust for Dravet syndrome (Nickels & Wirrell, 2017).

Use in Adults with Dravet Syndrome : Although data are limited, stiripentol has been documented for its effectiveness and tolerability in adults with Dravet syndrome (Balestrini & Sisodiya, 2016).

Adjunctive Therapy in Severe Myoclonic Epilepsy of Infancy (Dravet Syndrome) : Stiripentol, in combination with valproate and clobazam, demonstrated significant efficacy in reducing seizure frequency in patients with SMEI (Plosker, 2012).

Interactions with Other Modulators of the GABA(A) Receptor : Studies have explored the interactions between stiripentol and other drugs, such as benzodiazepines, which also act on GABA(A) receptors (Fisher, 2011).

Pharmacokinetics in Various Species : The pharmacokinetic profile of stiripentol has been studied in different animal models, including rhesus monkeys, to understand its distribution and metabolism (Lin & Levy, 1983).

作用機序

Target of Action

The primary targets of (+)-Stiripentol are the GABA (gamma-aminobutyric acid) receptors in the brain. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. It plays a crucial role in reducing neuronal excitability and regulating muscle tone .

Mode of Action

(+)-Stiripentol enhances the activity of GABA receptors, increasing the duration of the opening of the chloride ion channels. This action allows more chloride ions to enter the neuron, making it more resistant to excitation. As a result, (+)-Stiripentol helps to calm the nervous system and reduce the frequency of seizures .

Biochemical Pathways

The action of (+)-Stiripentol on GABA receptors affects several biochemical pathways. Primarily, it enhances the inhibitory effect of GABA in the CNS by increasing the duration of GABA-activated chloride ion channels. This action leads to hyperpolarization of neurons and a decrease in neuronal excitability .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (+)-Stiripentol are complex. After oral administration, it is well absorbed in the gastrointestinal tract. It is widely distributed throughout the body, particularly in fatty tissues due to its lipophilic nature. (+)-Stiripentol is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The metabolites are excreted mainly in the urine .

Result of Action

The molecular and cellular effects of (+)-Stiripentol’s action include an increase in the inhibitory effect of GABA in the CNS, leading to a decrease in neuronal excitability. This action results in a calming effect on the nervous system, reducing the frequency and severity of seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Stiripentol. For instance, factors such as diet, co-administration with other medications, and individual patient characteristics (like age, gender, liver function) can affect the pharmacokinetics and pharmacodynamics of (+)-Stiripentol . Furthermore, genetic variations in the cytochrome P450 enzyme system can influence the metabolism of (+)-Stiripentol, potentially affecting its efficacy and risk of side effects .

特性

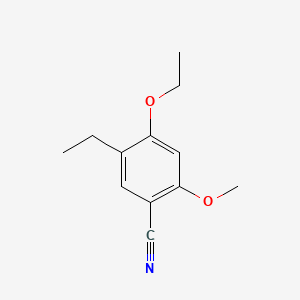

IUPAC Name |

(E,3R)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBLNKMRFIPWSOY-VUDGCMKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](/C=C/C1=CC2=C(C=C1)OCO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Stiripentol | |

CAS RN |

144017-65-2 | |

| Record name | Stiripentol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144017652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STIRIPENTOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/905E3Z0Z70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does (+)-Stiripentol exert its anticonvulsant effects?

A1: (+)-Stiripentol primarily acts as a positive allosteric modulator of type-A gamma-aminobutyric acid (GABAA) receptors. [, , , ] This means it enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain. By increasing GABAergic neurotransmission, (+)-Stiripentol helps to suppress neuronal hyperexcitability associated with seizures. [, ]

Q2: Does (+)-Stiripentol show selectivity for specific GABAA receptor subtypes?

A2: Yes, research suggests that (+)-Stiripentol exhibits a preference for GABAA receptors containing the α3 subunit. [] These receptors are predominantly expressed in the immature brain, potentially explaining the enhanced clinical efficacy of (+)-Stiripentol in childhood-onset epilepsies like Dravet syndrome. []

Q3: Are there other mechanisms contributing to (+)-Stiripentol's anticonvulsant activity?

A3: Beyond its direct effects on GABAA receptors, (+)-Stiripentol is a broad-spectrum inhibitor of cytochrome P450 enzymes. [] This property influences the metabolism of other concurrently administered antiepileptic drugs, potentially enhancing their therapeutic effects. [] Further research suggests a role of (+)-Stiripentol in inhibiting lactate dehydrogenase A (LDHA), potentially interrupting a feedforward mechanism of epileptogenesis. []

Q4: What is the molecular formula and weight of (+)-Stiripentol?

A4: The molecular formula of (+)-Stiripentol is C14H18O3 and its molecular weight is 234.29 g/mol. []

Q5: What spectroscopic techniques have been used to characterize (+)-Stiripentol?

A5: Researchers have employed various spectroscopic techniques for the structural characterization of (+)-Stiripentol and its degradation products. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR and 13C-NMR spectroscopy have been utilized to elucidate the structure of (+)-Stiripentol and its degradation products. []* Mass Spectrometry (MS): Ion trap mass spectrometry has been applied in conjunction with NMR for the structural confirmation of (+)-Stiripentol degradation products. []

Q6: What strategies have been explored to enhance (+)-Stiripentol's stability and bioavailability?

A6: Due to its poor solubility and stability in acidic environments, several formulation approaches have been investigated to improve (+)-Stiripentol's delivery. One promising approach involves the development of enteric solid dispersions loaded into effervescent tablets. [] This formulation strategy aims to protect the drug from the acidic environment of the stomach, enhance its dissolution in the intestine, and consequently improve its absorption and bioavailability. []

Q7: What is known about the pharmacokinetic profile of (+)-Stiripentol in humans?

A7: Studies in humans have revealed that (+)-Stiripentol exhibits Michaelis-Menten kinetics. [] This implies that its clearance rate is dependent on its concentration in the body. [] At higher doses, the clearance rate decreases, leading to a more than proportional increase in plasma concentrations. []

Q8: Has therapeutic drug monitoring been established for (+)-Stiripentol?

A8: While a definitive therapeutic range has not been firmly established, research suggests that trough plasma concentrations between 10 and 15 mg/L are typically achieved with standard doses. [] Although a concentration-efficacy relationship is yet to be clearly defined, there is some evidence to suggest a correlation between higher concentrations and potential toxicity. [] Given its non-linear pharmacokinetics, therapeutic drug monitoring of (+)-Stiripentol is recommended. []

Q9: What preclinical models have been used to study (+)-Stiripentol's anticonvulsant effects?

A9: Preclinical studies have employed various models to investigate the efficacy of (+)-Stiripentol:* Rodent Models: Early research established the anticonvulsant effects of (+)-Stiripentol in rodent models. [] Further investigations using rat models showed a greater efficacy of (+)-Stiripentol in the immature brain compared to the mature brain, potentially due to the higher expression of the α3 GABAA receptor subunit. [] * Zebrafish Model: A zebrafish model carrying a homozygous mutation in the Scn1Lab gene has been explored as a potential tool for high-throughput drug screening and investigating (+)-Stiripentol's efficacy in Dravet syndrome. []

Q10: What are the main clinical applications of (+)-Stiripentol?

A10: (+)-Stiripentol is primarily indicated as adjunctive therapy for Dravet syndrome, particularly in patients receiving clobazam and/or valproate. [] Clinical trials have shown its efficacy in reducing seizure frequency and improving seizure control in this patient population. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)